molecular formula C5H9FO3 B15131949 Methyl 2-(2-fluoroethoxy)acetate CAS No. 149605-54-9

Methyl 2-(2-fluoroethoxy)acetate

Cat. No.: B15131949
CAS No.: 149605-54-9
M. Wt: 136.12 g/mol
InChI Key: ALVTWDWWXNIMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-fluoroethoxy)acetate is an organic compound with the molecular formula C5H9FO3 and a molecular weight of 136.12 g/mol It is a methyl ester derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-(2-fluoroethoxy) group

Preparation Methods

The synthesis of methyl 2-(2-fluoroethoxy)acetate can be achieved through several routes. One common method involves the reaction of methyl chloroacetate with 2-fluoroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2-fluoroethoxy group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Methyl 2-(2-fluoroethoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to form more complex molecules, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Esterification: The compound can participate in esterification reactions to form new ester derivatives.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(2-fluoroethoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2-fluoroethoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. These products can then participate in further biochemical reactions, influencing various biological processes .

Comparison with Similar Compounds

Methyl 2-(2-fluoroethoxy)acetate can be compared with other similar compounds, such as:

    Methyl 2-(2-chloroethoxy)acetate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Methyl 2-(2-bromoethoxy)acetate: Similar structure but with a bromine atom instead of a fluorine atom.

    Methyl 2-(2-iodoethoxy)acetate: Similar structure but with an iodine atom instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity .

Properties

CAS No.

149605-54-9

Molecular Formula

C5H9FO3

Molecular Weight

136.12 g/mol

IUPAC Name

methyl 2-(2-fluoroethoxy)acetate

InChI

InChI=1S/C5H9FO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3

InChI Key

ALVTWDWWXNIMIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.